

A Technical Guide to the Crystalline Forms of Sodium Tetraborate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different crystalline forms of sodium **tetraborate**, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. This document details the structural and physical properties of the primary crystalline forms, outlines experimental protocols for their synthesis and characterization, and presents quantitative data in a comparative format.

Introduction to Sodium Tetraborate and its Crystalline Forms

Sodium **tetraborate** (Na₂B₄O₇) is a salt of boric acid that exists in several crystalline forms, primarily differing in their degree of hydration. The most common and commercially significant forms are the decahydrate (borax), the pentahydrate (tincalconite), and the anhydrous form. Each of these forms possesses distinct physical and chemical properties that dictate their specific applications. The interconversion between these hydrated forms is primarily dependent on temperature and relative humidity.[1][2]

The fundamental structural unit in the hydrated forms of sodium **tetraborate** is the **tetraborate** anion, $[B_4O_5(OH)_4]^{2-}$.[3][4] This anion consists of two tetrahedral and two trigonal boron atoms linked by oxygen atoms. The overall structure and stability of the crystalline lattice are determined by the arrangement of these anions, the coordination of sodium ions, and the network of hydrogen bonds involving the water molecules of hydration.[5][6]



Physicochemical Properties of Sodium Tetraborate Crystalline Forms

The distinct crystalline arrangements and water content of the different forms of sodium **tetraborate** give rise to significant variations in their physical properties. A summary of these key properties is presented in the tables below for easy comparison.

Table 1: Crystallographic Data of Sodium Tetraborate

|--|

Property	Sodium Tetraborate Decahydrate (Borax)	Sodium Tetraborate Pentahydrate (Tincalconite)	Anhydrous Sodium Tetraborate (α- form)
Chemical Formula	Na ₂ [B ₄ O ₅ (OH) ₄]·8H ₂ O	Na ₂ [B ₄ O ₅ (OH) ₄]·3H ₂ O	Na ₂ B ₄ O ₇
Mineral Name	Borax	Tincalconite	-
Crystal System	Monoclinic[3][7]	Trigonal (Rhombohedral)[8][9]	-
Space Group	C2/c[3]	R32[8]	-
Lattice Parameters	a = 11.885 Å, b = 10.654 Å, c = 12.206 Å, β = 106.623°[3]	a = 11.09 Å, c = 21.07 Å (hexagonal cell)[8]	-

Table 2: Physical and Chemical Properties of Sodium Tetraborate Forms



Property	Sodium Tetraborate Decahydrate (Borax)	Sodium Tetraborate Pentahydrate (Tincalconite)	Anhydrous Sodium Tetraborate
Molecular Weight (g/mol)	381.37[10]	291.29[11]	201.22[4]
Density (g/cm³)	1.73[4]	1.880[3]	2.4[4]
Hardness (Mohs)	2 - 2.5[6]	2	-
Melting Point (°C)	75 (decomposes)[4]	Decomposes	743 (α-form)[3]
B ₂ O ₃ Content (%)	36.5	47.8	69.2
Na ₂ O Content (%)	16.2	21.3	30.8
Water Content (%)	47.3	30.9	0

Table 3: Solubility of Sodium Tetraborate Decahydrate

(Borax) in Water[5]

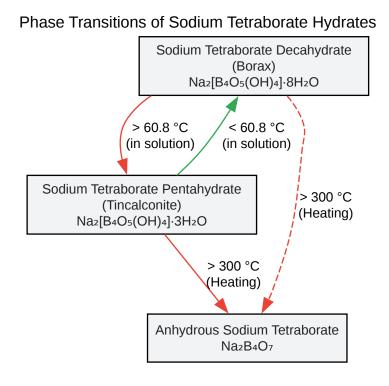
Temperature (°C)	Solubility (g Na ₂ B ₄ O ₇ ·10H ₂ O / 100g H ₂ O)
0	2.03
10	3.19
20	4.93
30	7.76
40	12.64
50	21.82
60	43.52

Phase Transitions and Stability

The stability of the hydrated forms of sodium **tetraborate** is critically dependent on temperature. Below 60.8 °C, the decahydrate (borax) is the stable form in contact with a



saturated aqueous solution.[5] Above this temperature, the pentahydrate (tincalconite) becomes the stable phase.[5] The anhydrous form is produced by heating the hydrated forms to temperatures above 300 °C.[5]



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Phase transitions of sodium tetraborate hydrates.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the different crystalline forms of sodium **tetraborate**.

Synthesis Protocols

This protocol is adapted from a method involving the reaction of borax and boric acid.

Materials:



- Disodium tetraborate decahydrate (Borax)
- Orthoboric acid
- Deionized water
- Crystallization dish
- Magnetic stirrer and stir bar
- Heating plate
- Procedure:
 - Prepare a saturated solution of borax in deionized water at a temperature above 60.8 °C (e.g., 70-80 °C).
 - Slowly add a stoichiometric amount of orthoboric acid to the borax solution while stirring continuously. The reaction is: Na₂B₄O₇·10H₂O + 2H₃BO₃ → Na₂B₄O₇·5H₂O + 5H₂O
 - Maintain the temperature of the solution above 60.8 °C to ensure the stability of the pentahydrate form.
 - Allow the solution to cool slowly to a temperature just above the transition point (e.g., 65
 °C) to induce crystallization.
 - Collect the precipitated crystals by filtration.
 - Wash the crystals with a small amount of warm deionized water and then with ethanol.
 - Dry the crystals in a desiccator.

This protocol describes the thermal dehydration of hydrated sodium **tetraborate**.[7]

- Materials:
 - Sodium **tetraborate** decahydrate or pentahydrate
 - Porcelain crucible

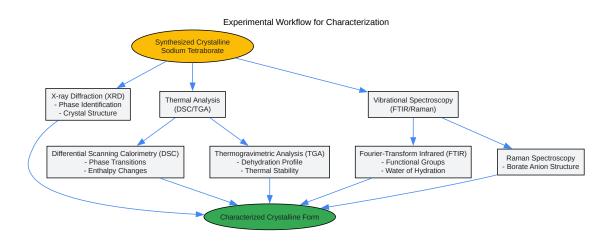


- Muffle furnace
- Desiccator
- Procedure:
 - Place a known amount of sodium **tetraborate** decahydrate or pentahydrate into a porcelain crucible.
 - Place the crucible in a muffle furnace.
 - Gradually heat the furnace to a temperature of at least 400°C. The heating should be slow to avoid spattering as the water of crystallization is released.
 - Hold the temperature at 400°C for several hours to ensure complete dehydration.
 - Turn off the furnace and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent rehydration.
 - The resulting product is anhydrous sodium **tetraborate**, which may be a glassy solid or a crystalline powder.

Characterization Protocols

The following is a generalized workflow for the characterization of sodium **tetraborate** crystalline forms.





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Experimental workflow for characterization.

- Objective: To identify the crystalline phase and determine the crystal structure.
- · Methodology:
 - Sample Preparation: Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.
 - Mounting: Mount the powdered sample on a zero-background sample holder.
 - \circ Data Collection: Collect the powder diffraction pattern using a diffractometer with Cu K α radiation. Scan over a 2 θ range of 10-80 $^{\circ}$ with a step size of 0.02 $^{\circ}$ and a suitable counting time per step.



- Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) for phase identification. For structural analysis, perform Rietveld refinement of the diffraction data.
- Objective: To study the thermal stability, phase transitions, and dehydration processes.
- Methodology for DSC:
 - Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
 - Analysis: Place the pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature. Endothermic or exothermic peaks indicate phase transitions or reactions.[6]
- Methodology for TGA:
 - Sample Preparation: Accurately weigh 10-20 mg of the sample into a TGA crucible.
 - Analysis: Place the crucible in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature. The steps in the TGA curve correspond to the loss of water molecules.
- Objective: To identify functional groups and characterize the borate anion structure.
- Methodology for FTIR:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 - o Analysis: Record the infrared spectrum in the range of 4000-400 cm⁻¹. The characteristic absorption bands for B-O bonds in BO₃ and BO₄ units, as well as the O-H bands from water of hydration, can be identified.
- Methodology for Raman:
 - Sample Preparation: Place a small amount of the crystalline sample directly under the microscope objective of the Raman spectrometer.



 Analysis: Excite the sample with a laser (e.g., 532 nm or 785 nm) and collect the scattered light. The Raman spectrum will show characteristic bands for the vibrations of the tetraborate anion.

Conclusion

The different crystalline forms of sodium **tetraborate** exhibit a fascinating interplay of structure and properties. A thorough understanding of their characteristics, stability, and interconversions is crucial for their effective utilization in research, development, and industrial applications. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these materials, enabling further exploration of their potential.

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